Sodium isobutyloctyl phosphate

Description

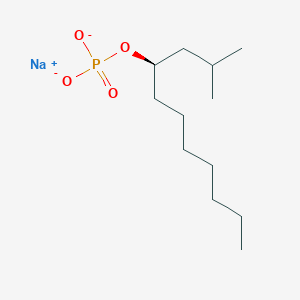

Sodium isobutyloctyl phosphate is an organophosphate compound characterized by its branched alkyl chains (isobutyl and octyl groups) attached to a phosphate backbone. It is commonly used in industrial and pharmaceutical formulations due to its surfactant properties, stability, and ability to act as an emulsifier or corrosion inhibitor. The analysis below focuses on structurally and functionally related sodium organophosphates and phosphonates derived from the evidence.

Properties

CAS No. |

64114-64-3 |

|---|---|

Molecular Formula |

C12H25NaO4P- |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

sodium;[(4R)-2-methylundecan-4-yl] phosphate |

InChI |

InChI=1S/C12H27O4P.Na/c1-4-5-6-7-8-9-12(10-11(2)3)16-17(13,14)15;/h11-12H,4-10H2,1-3H3,(H2,13,14,15);/q;+1/p-2/t12-;/m1./s1 |

InChI Key |

RCXXCYUTLKKTBA-UTONKHPSSA-L |

Isomeric SMILES |

CCCCCCC[C@H](CC(C)C)OP(=O)([O-])[O-].[Na+] |

Canonical SMILES |

CCCCCCCC(CC(C)C)OP(=O)([O-])[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium isobutyloctyl phosphate can be synthesized through the esterification of phosphoric acid with isobutyl alcohol and octyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phosphoric acid, isobutyl alcohol, and octyl alcohol, are mixed in specific ratios and heated in the presence of a catalyst. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the ester. The product is purified through distillation and filtration processes to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Sodium isobutyloctyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and the corresponding alcohols (isobutyl alcohol and octyl alcohol).

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form phosphoric acid derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different phosphate esters.

Major Products Formed:

Hydrolysis: Phosphoric acid, isobutyl alcohol, and octyl alcohol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various phosphate esters depending on the nucleophile used.

Scientific Research Applications

Cosmetics and Personal Care

Sodium isobutyloctyl phosphate is utilized in cosmetic formulations due to its emulsifying properties. It helps stabilize oil-in-water emulsions, which are common in creams and lotions. The compound enhances the texture and spreadability of products, making it a valuable ingredient in skin care formulations.

Table 1: Cosmetic Applications of this compound

| Product Type | Application | Benefits |

|---|---|---|

| Moisturizers | Emulsifier | Improves stability and texture |

| Sunscreens | Stabilizer | Enhances water resistance |

| Hair Conditioners | Conditioning Agent | Improves hair manageability |

Agricultural Use

In agriculture, this compound serves as an adjuvant in pesticide formulations. It improves the efficacy of herbicides and fungicides by enhancing their spreadability and adhesion to plant surfaces. This leads to better absorption and effectiveness of the active ingredients.

Case Study: Efficacy Enhancement in Herbicide Application

A study demonstrated that adding this compound to a glyphosate formulation increased the herbicide's penetration through the leaf cuticle, resulting in a 20% increase in weed control efficacy compared to formulations without the surfactant.

Industrial Applications

This compound is also employed in various industrial processes, such as emulsion polymerization and metal finishing. Its ability to function as a hydrotrope allows it to solubilize high concentrations of surfactants in alkaline solutions, making it ideal for cleaning products and maintenance chemicals.

Table 2: Industrial Applications

| Application Type | Use Case | Benefits |

|---|---|---|

| Emulsion Polymerization | Stabilizing agent | Improves polymer dispersion |

| Metal Finishing | Cleaning agent | Enhances surface cleanliness |

| Textile Processing | Wetting agent | Improves dye uptake |

Safety and Environmental Considerations

The safety profile of this compound has been evaluated through various toxicity studies. It has been deemed safe for use in cosmetics at specified concentrations when formulated to minimize irritation. However, environmental impact assessments are necessary to ensure that its use does not adversely affect aquatic ecosystems.

Mechanism of Action

The mechanism of action of sodium isobutyloctyl phosphate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in industrial applications where emulsification and dispersion are required. Additionally, in biological systems, this compound can interact with cell membranes, potentially affecting membrane permeability and function.

Comparison with Similar Compounds

Key Findings:

Structural Complexity : this compound’s branched alkyl chains likely enhance its surfactant properties compared to simpler sodium phosphates (e.g., Na₃PO₄) . However, its stability may be compromised in acidic or oxidizing environments, similar to isobutyl alcohol derivatives .

Functional Groups: Dithiophosphate vs. Phosphate: Sodium diisobutyldithiophosphate’s sulfur atoms improve its metal-binding capacity, making it suitable for analytical chemistry applications . This compound, lacking sulfur, may instead excel in emulsification. Thiolate Reactivity: Ethyl S-sodium methylphosphonothiolate’s thiolate group increases its reactivity, necessitating careful handling . This compound’s lack of such groups may improve shelf stability.

This compound’s regulatory status is unclear but may depend on its alkyl chain length and phosphorus content. Compatibility with strong acids/bases (e.g., NaOH, HCl) is a concern for isobutyl-derived compounds , suggesting similar precautions apply to this compound.

Biological Activity

Sodium isobutyloctyl phosphate (SIOP) is an alkyl phosphate compound that has gained attention for its potential biological activities, particularly in pharmaceutical and industrial applications. This article explores the biological activity of SIOP, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is a surfactant that contains both hydrophilic and hydrophobic components, which allows it to interact with various biological systems. Its chemical structure can be summarized as follows:

- Molecular Formula : C₁₃H₃₁NaO₄P

- Molecular Weight : 292.36 g/mol

Mechanisms of Biological Activity

The biological activity of SIOP is primarily attributed to its surfactant properties, which can disrupt cellular membranes and affect various biochemical pathways. The following mechanisms have been observed:

- Membrane Disruption : SIOP can integrate into lipid bilayers, leading to increased permeability and potential cell lysis.

- Enzyme Inhibition : Similar to other alkyl phosphates, SIOP may inhibit key enzymes involved in metabolic processes, affecting cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that SIOP exhibits antimicrobial properties against certain pathogens.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in various studies. Key findings include:

- Acute Toxicity : The dermal LD50 in rats is reported to be greater than 2 g/kg, indicating low acute toxicity .

- Chronic Exposure : Long-term studies have shown no significant adverse effects at doses up to 1000 mg/kg bw/day, suggesting a favorable safety margin for cosmetic and pharmaceutical applications .

Table 1: Summary of Biological Activities of SIOP

| Activity Type | Observations | Reference |

|---|---|---|

| Membrane Disruption | Increased permeability in lipid bilayers | |

| Enzyme Inhibition | Inhibition of metabolic enzymes | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 250 µg/mL for both organisms. This suggests potential applications in formulations aimed at preventing microbial contamination in cosmetic products.

Case Study: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cell lines, SIOP was found to have an IC50 value greater than 500 µg/mL, indicating moderate cytotoxicity. The study highlighted the need for further investigation into the compound's effects on different cell types and under varying exposure conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.